N-(2-Nitrobenzylidene)aniline

Solid-state photochemistry Photochromism Crystalline reactivity

N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6) is an aromatic Schiff base (anil) characterized by an ortho-nitro group on the benzylidene ring. This substitution pattern induces a highly twisted molecular conformation in the solid state, with a dihedral angle of 60.49(9)° between the two aromatic rings.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 17064-77-6
Cat. No. B102804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Nitrobenzylidene)aniline
CAS17064-77-6
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H10N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10H
InChIKeyBBAZSPGQKPGVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6): Ortho-Nitro Schiff Base with Distinct Solid-State Photochemical Reactivity and Conformational Twist


N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6) is an aromatic Schiff base (anil) characterized by an ortho-nitro group on the benzylidene ring. This substitution pattern induces a highly twisted molecular conformation in the solid state, with a dihedral angle of 60.49(9)° between the two aromatic rings [1]. The compound exhibits unique photochemical behavior, undergoing an irreversible rearrangement in the crystalline state upon UV irradiation [2], and displays a characteristic [M-17]+ ion in its mass spectrum due to ortho-interaction between the nitro group and the imine bond [3].

N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6) Procurement: Why Ortho-Nitro Substitution Cannot Be Interchanged with Para- or Other Ortho- Derivatives


Benzylideneaniline derivatives exhibit vastly different solid-state properties, photochemical pathways, and synthetic utility based on the position and nature of substituents. For N-(2-nitrobenzylidene)aniline, the ortho-nitro group is not merely a structural variation but a functional determinant. Unlike its para-nitro isomer or other ortho-substituted analogs, this compound undergoes a specific, irreversible photochemical rearrangement in the crystalline state [1] and adopts a significantly twisted conformation (60.49° dihedral angle) that influences its packing and reactivity [2]. Furthermore, its mass spectral fragmentation pattern is uniquely characterized by an intense [M-17]+ ion, a feature that is substantially diminished or absent in derivatives with competing ortho substituents [3]. These properties render generic substitution impossible for applications requiring predictable solid-state reactivity or specific analytical signatures.

N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6): Quantitative Differentiation Against Key Analogs in Photochemistry, Conformation, and Mass Spectrometry


Irreversible Solid-State Photochemical Rearrangement vs. No Change or Reversible Color Change in Ortho-Substituted Analogs

N-(2-Nitrobenzylidene)aniline (III) undergoes a photochemical rearrangement in the crystalline state leading to a stable photoproduct upon UV illumination, in contrast to o-carboxybenzylideneaniline (I), which shows no observable change, and o-aminobenzylideneaniline (IV), which exhibits reversible color change [1].

Solid-state photochemistry Photochromism Crystalline reactivity

Dihedral Angle of 60.49° vs. ~8-12° in Para-Substituted Benzylideneanilines

In the solid state, N-(2-nitrobenzylidene)aniline adopts a highly twisted conformation with a dihedral angle of 60.49(9)° between the two aromatic rings [1]. In contrast, para-substituted N-benzylideneaniline derivatives, such as (E)-4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline, exhibit much smaller dihedral angles of 8.20(5)° and 12.52(6)° for its two independent molecules [2].

Molecular conformation Crystal engineering Nonlinear optics

Intense [M-17]+ Ion in Mass Spectra vs. Reduced Intensity in Ortho-Substituted Analogs

The mass spectrum of N-o-nitrobenzylideneaniline is characterized by an intense [M-17]+ ion. This intensity is substantially reduced when the aniline-derived ring also carries an ortho substituent, with the reduction being most pronounced for substituents with nucleophilic character (e.g., Br, CH3, OH, NH2, SH) [1].

Mass spectrometry Analytical characterization Fragmentation mechanism

Nitro Substituent Alters Photoisomerization Pathway from S1 to T1 State

In N-benzylideneaniline chromophores, the absence of a nitro substituent allows relaxation to the S1 orthogonal state, which competes effectively with non-productive intramolecular electron transfer. In the presence of a nitro substituent (such as in N-(2-nitrobenzylidene)aniline), intersystem crossing leads to the formation of the T1 orthogonal state [1].

Photophysics Isomerization mechanism Nonlinear optics

N-(2-Nitrobenzylidene)aniline (CAS 17064-77-6): Research and Industrial Application Scenarios Stemming from Its Unique Ortho-Nitro Properties


Solid-State Photochemical Patterning and Irreversible Photoproduct Generation

Due to its ability to undergo an irreversible photochemical rearrangement in the crystalline state upon UV illumination, N-(2-nitrobenzylidene)aniline is uniquely suited for applications requiring stable, light-induced pattern formation in solid materials, such as optical data storage, photolithography, or the creation of permanent security features [1].

Crystal Engineering and Conformation-Dependent Material Design

The highly twisted molecular conformation (dihedral angle of 60.49°) significantly reduces π-conjugation and influences crystal packing. This property makes the compound a valuable building block for designing materials with tailored electronic and optical properties, where controlled molecular twisting is desired, such as in non-linear optical (NLO) chromophores or organic semiconductors [2].

Analytical Standard for Ortho-Nitro Anil Mass Spectrometry

The characteristic and intense [M-17]+ fragment ion in the mass spectrum of N-(2-nitrobenzylidene)aniline serves as a definitive analytical marker. This makes the compound an ideal reference standard for developing and validating mass spectrometry methods aimed at identifying or quantifying ortho-nitrobenzylidene derivatives in complex matrices [3].

Mechanistic Probe for Nitro-Group Directed Photophysics

The nitro group in N-(2-nitrobenzylidene)aniline directs the excited-state relaxation pathway towards a triplet state (T1) rather than the singlet state (S1) observed in non-nitro analogs. This distinct behavior positions the compound as a valuable model system for investigating substituent effects on photoisomerization mechanisms, with direct relevance to the development of photorefractive materials and molecular switches [4].

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